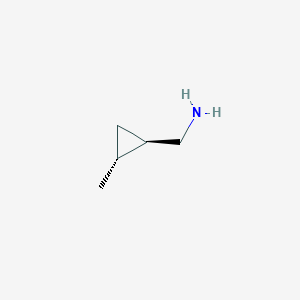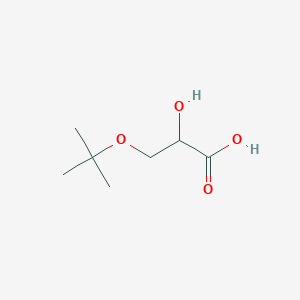![molecular formula C12H17BO4 B8066185 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B8066185.png)
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one is a boronic acid derivative with a furan ring structure
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from furan derivatives. One common method involves the reaction of furan-2-carboxaldehyde with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.
化学反応の分析
Types of Reactions: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanol
Substitution: Various biaryl compounds through cross-coupling reactions
科学的研究の応用
1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine: Its derivatives have potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
類似化合物との比較
Phenylboronic acid
Pyridineboronic acid
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
特性
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c1-8(14)9-6-7-10(15-9)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFUNTUYPODOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














